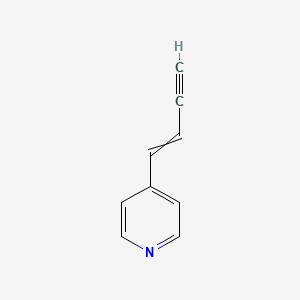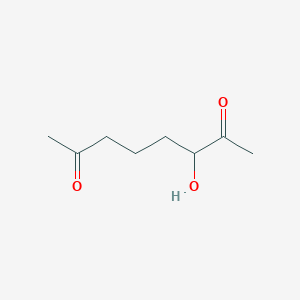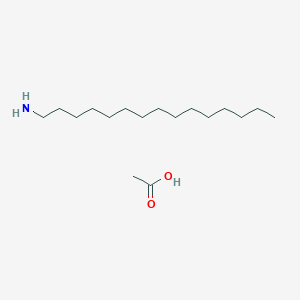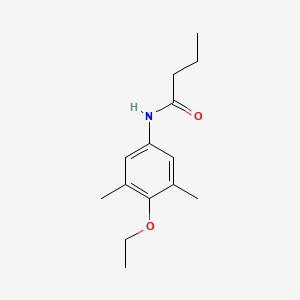
Pirenzepine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirenzepine monohydrochloride is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers. It is known for its ability to inhibit gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary functions . This compound is particularly beneficial in promoting the healing of duodenal ulcers and preventing their recurrence due to its cytoprotective action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pirenzepine monohydrochloride involves the reaction of 11-(4-methyl-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound through crystallization and filtration techniques to obtain a high-purity product suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Pirenzepine monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used in the formation of the monohydrochloride salt.
Organic Solvents: Such as methanol or ethanol, used in the purification process.
Major Products Formed
The primary product formed from these reactions is this compound itself. under certain conditions, unexpected scaffold rearrangement products, such as benzimidazole derivatives, can be formed .
Applications De Recherche Scientifique
Pirenzepine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies involving muscarinic receptor antagonists.
Biology: Investigated for its effects on cellular responses mediated by muscarinic acetylcholine receptors.
Mécanisme D'action
Pirenzepine monohydrochloride exerts its effects by binding to the muscarinic acetylcholine receptor, specifically the M1 subtype . This binding inhibits various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . By inhibiting these pathways, pirenzepine reduces gastric acid secretion and muscle spasms, promoting the healing of ulcers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Telenzepine: Another muscarinic receptor antagonist with similar applications in the treatment of peptic ulcers.
AFDX-384: A compound with similar receptor binding properties but different pharmacological effects.
Uniqueness
Pirenzepine monohydrochloride is unique in its selective action on the gastric mucosa, allowing it to inhibit gastric secretion effectively while minimizing side effects on other bodily functions . This selectivity makes it a preferred choice for the treatment of peptic ulcers compared to other antimuscarinic agents .
Propriétés
Numéro CAS |
93173-05-8 |
|---|---|
Formule moléculaire |
C19H22ClN5O2 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |
Clé InChI |
AFBSBOBDKXETKP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |
Numéros CAS associés |
93173-05-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
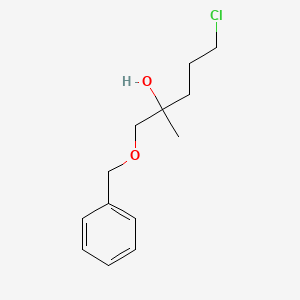
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
